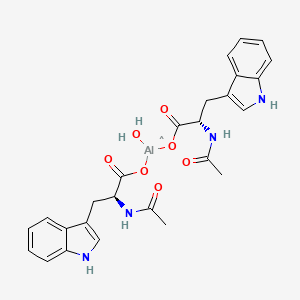

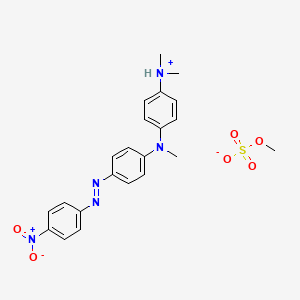

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,N-トリメチル-4-[[4-[(4-ニトロフェニル)アゾ]フェニル]アミノ]アニリニウム メチルサルフェートは、鮮やかな色で知られており、さまざまな産業用途で使用されている複雑な有機化合物です。これはアゾ化合物であり、これは窒素-窒素二重結合(N=N)を含み、一般的に鮮やかな染料や顔料に関連付けられています。

準備方法

合成ルートと反応条件

N,N,N-トリメチル-4-[[4-[(4-ニトロフェニル)アゾ]フェニル]アミノ]アニリニウム メチルサルフェートの合成は、通常、複数段階のプロセスを伴います。

ジアゾ化: このプロセスは、4-ニトロアニリンのジアゾ化から始まります。これは、亜硝酸で処理してジアゾニウム塩を形成します。

カップリング反応: 次に、ジアゾニウム塩をN,N-ジメチルアニリンとカップリングしてアゾ化合物を形成します。

四級化: 生成されたアゾ化合物は、メチルサルフェートで四級化されて最終生成物を形成します。

工業生産方法

工業的には、この化合物の生産は、大きな反応器と最適化された反応条件を使用して拡大され、高収率と高純度が確保されます。このプロセスでは、温度、pH、反応時間を注意深く制御して、目的の製品を達成します。

化学反応の分析

反応の種類

N,N,N-トリメチル-4-[[4-[(4-ニトロフェニル)アゾ]フェニル]アミノ]アニリニウム メチルサルフェートは、次のようなさまざまな化学反応を起こします。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: この化合物は、特に芳香環で求電子置換反応を起こす可能性があります。

一般的な試薬と条件

還元: 一般的な試薬には、パラジウム触媒を使用した水素ガスまたはジチオナイトナトリウムなどがあります。

置換: 求電子置換反応には、多くの場合、ハロゲンやスルホン酸などの試薬が酸性条件で使用されます。

主な生成物

還元: 還元の主な生成物は、対応するアミン誘導体です。

置換: 導入された置換基に応じて、さまざまな置換誘導体を形成することができます。

科学研究への応用

N,N,N-トリメチル-4-[[4-[(4-ニトロフェニル)アゾ]フェニル]アミノ]アニリニウム メチルサルフェートは、科学研究でいくつかの用途があります。

化学: さまざまな物質の検出と定量に使用される分析化学の染料として使用されます。

生物学: 顕微鏡下で細胞成分を可視化するための染色技術に使用されます。

医学: 特定の生体標的に結合する能力により、薬物送達システムでの潜在的な使用について調査されています。

産業: 着色プラスチック、繊維、インクの製造に使用されます。

科学的研究の応用

N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE has several applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

Industry: Utilized in the production of colored plastics, textiles, and inks.

作用機序

この化合物は、主にアゾ基を通じてその効果を発揮します。アゾ基は、さまざまな分子標的に相互作用することができます。窒素-窒素二重結合(N=N)により、金属やその他の基質との安定した錯体を形成することが可能になり、さまざまな用途で有用になります。ニトロ基も酸化還元反応に関与することができ、その汎用性に貢献しています。

類似化合物との比較

類似化合物

- N,N-ジメチル-4-[[4-[(4-ニトロフェニル)アゾ]フェニル]アミノ]アニリニウム メチルサルフェート

- N,N-ジエチル-4-[[4-[(4-ニトロフェニル)アゾ]フェニル]アミノ]アニリニウム メチルサルフェート

独自性

N,N,N-トリメチル-4-[[4-[(4-ニトロフェニル)アゾ]フェニル]アミノ]アニリニウム メチルサルフェートは、その特定の四級アンモニウム構造により、ジメチルおよびジエチル対応物と比較して、溶解度と安定性が向上しています。これにより、高安定性と高溶解度を必要とする用途で特に役立ちます。

特性

CAS番号 |

94157-76-3 |

|---|---|

分子式 |

C22H25N5O6S |

分子量 |

487.5 g/mol |

IUPAC名 |

dimethyl-[4-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]azanium;methyl sulfate |

InChI |

InChI=1S/C21H21N5O2.CH4O4S/c1-24(2)18-12-14-20(15-13-18)25(3)19-8-4-16(5-9-19)22-23-17-6-10-21(11-7-17)26(27)28;1-5-6(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4) |

InChIキー |

FKUZAEQDMSPBFM-UHFFFAOYSA-N |

正規SMILES |

C[NH+](C)C1=CC=C(C=C1)N(C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-].COS(=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)

![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)